molecular formula C14H13ClF6N2O3 B11482846 Ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-[2-(trifluoromethyl)anilino]propionate

Ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-[2-(trifluoromethyl)anilino]propionate

Cat. No.: B11482846
M. Wt: 406.71 g/mol
InChI Key: SKKBLBLXFNEVTN-UHFFFAOYSA-N
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Description

ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloroacetamido group, and an ethyl ester

Preparation Methods

The synthesis of ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE typically involves multiple steps, including the formation of intermediate compounds One common synthetic route involves the reaction of 2-(trifluoromethyl)aniline with ethyl 2-chloroacetate under basic conditions to form an intermediate This intermediate is then reacted with chloroacetyl chloride to introduce the chloroacetamido group

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the ethyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them into alcohols.

    Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents for these reactions include amines, thiols, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

    Medicine: The compound has potential applications in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways. Its trifluoromethyl group enhances its metabolic stability and bioavailability.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets. Additionally, the chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE can be compared with other similar compounds, such as:

    ETHYL 2-(2-CHLOROACETAMIDO)-4-THIAZOLEACETATE: This compound has a thiazole ring instead of the trifluoromethyl group, which affects its reactivity and applications.

    2-(2-CHLOROACETAMIDO)ETHYL 2-CHLOROACETATE: This compound lacks the trifluoromethyl group, making it less stable and less bioavailable compared to ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE.

The uniqueness of ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE lies in its combination of functional groups, which confer enhanced stability, reactivity, and bioavailability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H13ClF6N2O3

Molecular Weight

406.71 g/mol

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-[2-(trifluoromethyl)anilino]propanoate

InChI

InChI=1S/C14H13ClF6N2O3/c1-2-26-11(25)12(14(19,20)21,23-10(24)7-15)22-9-6-4-3-5-8(9)13(16,17)18/h3-6,22H,2,7H2,1H3,(H,23,24)

InChI Key

SKKBLBLXFNEVTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C(F)(F)F)NC(=O)CCl

Origin of Product

United States

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